3-(1-Carboxyvinyloxy)anthranilic acid
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Overview
Description
3-(1-carboxyvinyloxy)anthranilic acid is a dicarboxylic acid. It derives from an anthranilic acid. It is a conjugate acid of a 3-(1-carboxylatovinyloxy)anthranilate.
Scientific Research Applications
Redox Chemistry and Neurological Disease Development:
- Anthranilic acid and its derivatives, such as 3-hydroxyanthranilic acid, are involved in the kynurenine pathway of tryptophan metabolism. These compounds exhibit properties like iron chelation and reactive oxygen species (ROS) scavenging, which are significant in the context of neurological diseases. Their interactions with iron ions and susceptibility to oxidation suggest a potential role in diseases associated with elevated ROS levels (Chobot et al., 2015).
Anti-inflammatory and Analgesic Properties in Arthritis:
- N-(3',4'-dimethoxycinnamonyl) anthranilic acid, a synthetic derivative, has shown effectiveness in reducing the severity of arthritis and pain in murine models. It suppresses Th1 cell activity and increases IL-10 levels, indicating its anti-inflammatory and analgesic potential (Inglis et al., 2007).
Applications in Polymer Science:
- The electrospinning technique using poly(m-anthranilic acid) blends shows significant advancements in the field of polymer science. These materials exhibit unique electrical properties, making them useful for various applications, including post-polymerization functionalization (Giray et al., 2013).
Synthetic Applications in Organic Chemistry:
- Anthranilic acids serve as key intermediates in the synthesis of biologically significant molecules. The Pd(II)-catalyzed carboxylation of anilides to form N-acyl anthranilic acids demonstrates their utility in constructing complex organic compounds (Giri et al., 2010).
Role as Secondary Antioxidants:
- Anthranilic acid and its derivatives act as secondary antioxidants, mainly through metal chelation. This property is crucial in mitigating oxidative stress, particularly in biological systems where strong reductants are present (Francisco-Marquez et al., 2016).
Antimicrobial and Antifungal Activities:
- Compounds derived from anthranilic acid have been explored for their antimicrobial and antifungal properties. These activities make them promising candidates for further research in developing new therapeutic agents (Naganagowda & Petsom, 2011).
Properties
Molecular Formula |
C10H9NO5 |
---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
2-amino-3-(1-carboxyethenoxy)benzoic acid |
InChI |
InChI=1S/C10H9NO5/c1-5(9(12)13)16-7-4-2-3-6(8(7)11)10(14)15/h2-4H,1,11H2,(H,12,13)(H,14,15) |
InChI Key |
GGCPIKCAFSGNKM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)O)OC1=CC=CC(=C1N)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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